Bis(4-chlorosulfonylphenyl)disulfide

説明

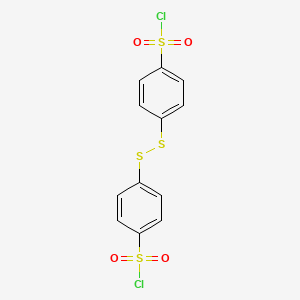

Structure

3D Structure

特性

IUPAC Name |

4-[(4-chlorosulfonylphenyl)disulfanyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S4/c13-21(15,16)11-5-1-9(2-6-11)19-20-10-3-7-12(8-4-10)22(14,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKZJNCBRXLCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625149 | |

| Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27738-91-6 | |

| Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of Bis 4 Chlorosulfonylphenyl Disulfide

Derivatization for Multifunctional Aromatic Sulfonyl Chloride Architectures

The sulfonyl chloride groups on Bis(4-chlorosulfonylphenyl)disulfide are highly reactive, serving as key functional handles for building larger, multifunctional molecules. Synthetic strategies often employ related precursors where the sulfonyl chloride moiety is introduced in the final steps of a reaction sequence onto a pre-assembled molecular scaffold. nih.gov

Calixarenes, a class of macrocyclic compounds, can be functionalized to incorporate multiple sulfonyl chloride groups, creating advanced host molecules and building blocks. The synthesis of these complex structures is achieved through a multi-step process that culminates in the chlorosulfonation of calixarene (B151959) derivatives containing suitably activated aromatic positions. nih.gov This methodology has been successfully applied to produce a series of calix[n]arene-based multisulfonyl chlorides, where 'n' denotes the number of aromatic units in the macrocycle. nih.gov

Specific examples of these architectures include:

Calix thsci.comarene derivatives : Such as 5,11,17,23-tetrakis(chlorosulfonyl)-25,26,27,28-tetrakis(ethoxycarbonylmethoxy)calix thsci.comarene. nih.gov

Calix acs.orgarene derivatives : Including 5,11,17,23,29,35-hexakis(chlorosulfonyl)-37,38,39,40,41,42-hexakis(ethoxycarbonylmethoxy)calix acs.orgarene. nih.gov

Calix rsc.orgarene derivatives : Such as 5,11,17,23,29,35,41,47-octakis(chlorosulfonyl)-49,50,51,52,53,54,55,56-octakis(ethoxycarbonylmethoxy)calix rsc.orgarene. nih.gov

The conformation of these multisulfonyl chloride calixarenes has been investigated using ¹H NMR spectroscopy. nih.gov These compounds serve as crucial starting materials for creating more complex molecules, including dendrimers. nih.gov

This compound and related precursors are instrumental in synthesizing aromatic compounds bearing multiple sulfonyl chloride groups attached to acetophenone (B1666503) and ethane (B1197151) cores. nih.gov A key strategy involves the use of masked, nonreactive precursors to the sulfonyl chloride groups, such as S-(aryl)-N,N'-diethylthiocarbamate or thiophenyl groups, which undergo quantitative oxidative chlorination in the final synthetic step. nih.gov

This approach has led to the successful synthesis of several multifunctional sulfonyl chlorides, as detailed in the table below. nih.gov

Table 1: Examples of Acetophenone and Ethane-Based Multisulfonyl Chlorides

| Compound Name | Core Structure | Number of Sulfonyl Chloride Groups | Synthetic Method Highlight |

| 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone | Acetophenone | 2 | Synthesized via a sequence of reactions using masked precursors. nih.gov |

| 3,5-bis(chlorosulfonyl)-1-acetophenone | Acetophenone | 2 | Synthesized via a sequence of reactions using masked precursors. nih.gov |

| 3,5-bis(4-(chlorosulfonyl)phenyloxy)-1-acetophenone | Acetophenone | 2 | Synthesized via a sequence of reactions using masked precursors. nih.gov |

| 1,1,1-tris(4-chlorosulfonylphenyl)ethane | Ethane | 3 | Prepared through a related sequence involving oxidative chlorination as a final step. nih.gov |

Disulfide Bond Transformations and Sulfonyl Reactivity

The disulfide bond in this compound is susceptible to cleavage, enabling transformations that lead to new sulfur-containing compounds. nih.gov This reactivity, combined with the chemistry of the sulfonyl groups, opens pathways to diverse molecular structures and interactions.

The sulfur atoms in this compound can participate in various intermolecular interactions, particularly when transformed into sulfonium (B1226848) or sulfide (B99878) species. Sulfonium ions ([R₃S]⁺) are positively charged, pyramidal structures that are isoelectronic and isostructural with phosphines. nih.gov The sulfur center exhibits significant Lewis acidity, allowing it to interact with nucleophiles. nih.gov

In certain reactions, such as the Pummerer reaction, sulfoxides can be activated to form sulfonium salt intermediates, which then undergo further transformations. acs.org The interactions involving these sulfur cations are significant in molecular recognition and binding. For instance, sulfonium-π interactions have been found to be stronger than their ammonium-π counterparts. nih.gov This enhanced strength is attributed to a greater dispersive component and differences in the solvation of the sulfonium ion compared to the ammonium (B1175870) ion. nih.gov Weaker, non-covalent interactions, such as S⋯O contacts, also play a role in the solid-state assembly of sulfur-containing crystal structures. rsc.org

The synthesis of unsymmetrical disulfides (R¹-S-S-R²) is a valuable transformation, though it can be challenging due to the tendency to form symmetrical by-products (R¹-S-S-R¹ and R²-S-S-R²). rsc.orgorganic-chemistry.org this compound can serve as a starting material for generating non-symmetrical heterodimers through controlled cleavage of its S-S bond followed by reaction with a different thiol (R-SH).

Several methods have been developed to facilitate this transformation efficiently:

Activation with Bromine : The disulfide reagent can be activated with bromine at low temperatures, forming a reactive sulfenyl bromide intermediate. This intermediate readily reacts with a target thiol to produce the unsymmetrical disulfide in high yields, often within a short reaction time. organic-chemistry.org

Use of 1-Chlorobenzotriazole (BtCl) : Reacting a thiol with BtCl at low temperatures forms a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second, different thiol in a one-pot sequence to yield the unsymmetrical disulfide, avoiding harsh oxidizing agents. organic-chemistry.org

Sequential Thiol Addition : To inhibit the formation of symmetrical by-products, thiols can be added sequentially. The first thiol is oxidized rapidly by a reagent like bromodimethylsulfonium bromide, and the second thiol is then introduced to form the desired heterodimer. rsc.org

These methods provide a pathway to transform the symmetrical this compound into novel, non-symmetrical disulfides bearing the reactive 4-chlorosulfonylphenyl moiety on one side and a different functional group on the other. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Applications in Advanced Materials and Catalysis Through Functionalization Strategies

Role as a Precursor in Surface Functionalization and Controlled Polymerization

Bis(4-chlorosulfonylphenyl)disulfide is a key molecule for modifying surfaces to control the growth of polymer chains. The disulfide linkage provides a strategic point for anchoring the molecule onto various substrates, while the chlorosulfonyl groups act as latent initiators for advanced polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. nih.govnewiridium.comyoutube.com A crucial step in producing polymer-grafted materials is the effective immobilization of an initiator on the surface of a substrate. nih.gov

This compound can be utilized for this purpose. The disulfide bond can be reductively cleaved to generate two thiolate species, which can then be anchored to a suitable surface. This process results in the immobilization of two chlorosulfonylphenyl groups. These surface-bound groups are effective initiators for ATRP. plu.mxresearchgate.net This approach is part of a broader strategy that uses functional initiators, including those with disulfide bonds, to create polymers with specific end-groups or to attach them to surfaces. cmu.edu The use of a difunctional initiator like this compound allows for the introduction of a degradable link within the polymer chain or at the point of attachment to the substrate. cmu.edu

Once the chlorosulfonylphenyl initiators are anchored to a substrate, they can be used to grow polymer chains directly from the surface in a process known as surface-initiated ATRP (SI-ATRP) or the "grafting-from" method. nih.gov This technique has been successfully applied to a variety of substrates, including porous glass filters and silica (B1680970) nanoparticles, to create a dense layer of well-defined polymer brushes. plu.mxresearchgate.netresearchgate.netmdpi.com

For example, research has demonstrated the grafting of methyl methacrylate (B99206) onto a porous glass filter by first immobilizing an initiator, 2-(4-chlorosulfonylphenyl) ethyltrichlorosilane, and then performing ATRP. plu.mxresearchgate.net This resulted in a graft layer of a well-controlled polymer with low polydispersity on the inner surface of the filter. plu.mxresearchgate.net The molecular weight of the grafted polymer was found to increase with reaction time, confirming the controlled nature of the polymerization. plu.mxresearchgate.net The "grafting-from" method is generally advantageous for creating densely grafted polymers compared to "grafting-to" approaches. nih.gov

| Parameter | Finding | Substrate | Monomer | Citation |

| Control over Polymerization | The number-average molecular weight (Mn) of the graft polymer increased with reaction time and was nearly equal to the Mn of the free polymer in solution. | Porous Glass Filter | Methyl Methacrylate | plu.mxresearchgate.net |

| Polymer Characteristics | The polymerization afforded a graft layer of well-controlled, low-polydispersity polymer. | Porous Glass Filter | Methyl Methacrylate | plu.mxresearchgate.net |

| Graft Density | The graft density on the inner surface of the porous glass filter was high. | Porous Glass Filter | Methyl Methacrylate | plu.mx |

| Initiator Immobilization | The initiator, 2-(4-chlorosulfonylphenyl) ethyltrichlorosilane, was successfully immobilized by chemisorption. | Porous Glass Filter | N/A | plu.mxresearchgate.net |

Design and Catalytic Activity of Heterogeneous Systems

The dual functionality of this compound makes it an excellent building block for creating heterogeneous catalysts, particularly for reactions that benefit from the presence of multiple, cooperating chemical groups.

Mesoporous silica, such as SBA-15, is an ideal support for catalysts due to its high surface area, large and uniform pore diameter, and thermal stability. ucsb.edu These materials can be functionalized with organic groups to create active catalytic sites. ucsb.edu A key strategy involves creating dual-functionalized surfaces where two different groups work together.

This compound can be used to create a catalyst with both sulfonic acid and disulfide groups. The disulfide moiety can be directly incorporated into the silica framework or grafted onto its surface. capes.gov.brntu.edu.twcurtin.edu.au Subsequently, the chlorosulfonyl groups (-SO₂Cl) are hydrolyzed to sulfonic acid groups (-SO₃H). capes.gov.brntu.edu.tw This process has been demonstrated using a related precursor, 2-(4-chlorosulfonylphenyl)ethyltriethoxysilane (CSPETES), where the chlorosulfonyl moieties were completely hydrolyzed to sulfonic acid groups in situ during the synthesis of the mesoporous material. capes.gov.brntu.edu.twresearchgate.net The resulting material is a mesoporous silica structure that is dual-functionalized with both arenesulfonic acid and disulfide groups, ready for use in catalysis. capes.gov.brntu.edu.twresearchgate.net

| Catalyst Material | Functional Groups | Substrate | Synthesis Method | Key Feature | Citation |

| Dual-Functionalized SBA-15 | Arenesulfonic acid and mercapto/disulfide | Mesoporous Silica (SBA-15) | Co-condensation of TEOS and organosilane precursors | High sulfur content (up to 3.6 mmol/g) | capes.gov.brntu.edu.twresearchgate.net |

| Sulfonic Acid Functionalized SBA-15 | Propylsulfonic acid | Mesoporous Silica (SBA-15) | Oxidation of surface-bound propylthiol groups | High acid exchange capacities (1-2 mequiv H+/g) | ucsb.edu |

| Disulfide-Bridged Organosilica | Disulfide and Sulfonic Acid | Mesoporous Organosilica | Chemical transformation of disulfide in pore wall | Generation of sulfonic acid functionality from disulfide moiety | curtin.edu.au |

The synthesis of 2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol A (BPA), is a commercially significant reaction involving the acid-catalyzed condensation of phenol (B47542) and acetone. ntu.edu.twgoogle.com The efficiency and selectivity of this reaction can be significantly enhanced by using catalysts that feature cooperative functional groups. nih.govscilit.com

Dual-functionalized mesoporous silica containing both sulfonic acid and disulfide/thiol groups demonstrates a powerful synergistic effect in BPA synthesis. capes.gov.brntu.edu.tw The mechanism of this cooperative catalysis involves a two-pronged activation:

Sulfonic Acid Role : The strong Brønsted acid sites of the sulfonic acid groups catalyze the reaction, likely by protonating the acetone. nih.gov

Disulfide/Thiol Role : The disulfide or corresponding thiol groups act as a promoter. capes.gov.brntu.edu.tw It is proposed that the thiol group activates the carbonyl of the ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by phenol. nih.govresearchgate.net

This cooperative action not only accelerates the reaction rate but also improves the regioselectivity, favoring the formation of the desired p,p'-BPA isomer over the o,p'-isomer. Studies have shown that catalysts with discrete pairs of acid and thiol groups are significantly more active than materials where these groups are randomly distributed, highlighting the importance of the nanoscale proximity of the two functionalities. nih.govscilit.comresearchgate.net Catalysts dual-functionalized with arenesulfonic acid and disulfide/mercapto groups have proven to be much more efficient for BPA synthesis than their single-functionalized counterparts. capes.gov.brntu.edu.tw

| Catalyst Type | Reaction | Key Finding | Proposed Mechanism | Citation |

| Dual-functionalized SBA-15 (Arenesulfonic acid & Disulfide/Mercapto) | Bisphenol A Synthesis | Much more efficient than single-functionalized catalysts. Both mercapto and disulfide groups act as promoters. | Cooperative effect between acid and sulfur groups enhances rate and selectivity. | capes.gov.brntu.edu.twresearchgate.net |

| Paired Sulfonic Acid/Thiol on SBA-15 | Bisphenol A & Z Synthesis | Paired catalyst is ~3x more active for BPA and 14x more active for BPZ than a random catalyst. | Proximity of acid and thiol groups allows for a favorable concerted interaction. | nih.govscilit.comresearchgate.net |

| Sulfonic-acid-functionalized catalysts with thiol additives | Diphenolic Acid Synthesis | Thiol promoter improves the reactivity of the carbonyl group, making it more electrophilic. | Thiol reacts with the ketone to form a more reactive intermediate. | nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Methods for Characterizing Molecular Structures and Transformations (e.g., ¹H NMR, X-ray Diffraction, IR Spectroscopy)

Spectroscopic techniques provide fundamental insights into the molecular architecture and bonding of "Bis(4-chlorosulfonylphenyl)disulfide".

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of aromatic sulfonyl compounds. In the case of "this compound," the aromatic protons are influenced by the strong electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl). This effect causes the protons on the phenyl ring to be deshielded, shifting their resonance signals to a lower field (higher ppm values) in the NMR spectrum. acdlabs.com For related aromatic sulfonyl chlorides, these aromatic protons typically appear as multiplets in the spectrum. acs.org The symmetry of the "this compound" molecule would lead to a simplified spectrum, with distinct signals corresponding to the chemically equivalent protons on the two phenyl rings.

IR Spectroscopy: Infrared (IR) spectroscopy is highly effective for identifying key functional groups within a molecule. The "this compound" molecule exhibits characteristic absorption bands that confirm the presence of the sulfonyl chloride group.

Sulfonyl Group (SO₂): Sulfonyl chlorides consistently show two strong, characteristic stretching absorption bands. acdlabs.com These are the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the regions of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively. acdlabs.comacs.org

Sulfur-Chlorine Bond (S-Cl): The stretching vibration for the S-Cl bond is found at a much lower frequency, generally in the range of 300-400 cm⁻¹. cdnsciencepub.com The presence of these distinct bands in an IR spectrum provides strong evidence for the sulfonyl chloride moiety in the compound's structure. researchgate.net

| Technique | Functional Group / Feature | Characteristic Signal / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (adjacent to -SO₂Cl) | Deshielded, downfield multiplets | acdlabs.com |

| X-ray Diffraction | S-Cl Bond Length | ~2.019 Å | nih.gov |

| S-S Bond Length | ~2.074 Å | rsc.org | |

| IR Spectroscopy | SO₂ Asymmetric & Symmetric Stretch | 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ | acdlabs.com |

| S-Cl Stretch | ~375 cm⁻¹ | cdnsciencepub.com |

Chromatographic and Thermal Analyses for Polymer and Material Characterization (e.g., Gel Permeation Chromatography (GPC), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Thermogravimetric Analysis (TGA))

When "this compound" is used as a monomer to create poly(disulfide)s, chromatographic and thermal analysis techniques are essential for characterizing the resulting polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC-MALS): GPC, also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers. nih.gov For poly(disulfide)s synthesized from disulfide-containing monomers, GPC is used to separate polymer chains based on their size in solution. nih.govacs.org By coupling the SEC system with a Multi-Angle Light Scattering (SEC-MALS) detector, a more accurate, absolute measurement of the molar mass can be obtained without relying on column calibration with standards. This is particularly important for novel polymers like those derived from "this compound," whose hydrodynamic volume may differ significantly from standard calibration materials like polystyrene. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing critical information about its thermal stability and decomposition profile. For polymers derived from sulfur-containing monomers, TGA is used to determine the onset of thermal degradation and the percentage of material remaining at various temperatures. researchgate.net For instance, TGA of poly(methylene disulfide) nanoparticles has been used to characterize their thermal properties. researchgate.net This analysis is vital for assessing the suitability of poly(disulfide)s for applications where they may be exposed to elevated temperatures. The thermal stability of related sulfonyl compounds has also been evaluated, noting that sulfonyl chlorides can decompose at high temperatures. nih.gov

| Technique | Information Obtained | Application | Reference |

|---|---|---|---|

| GPC / SEC-MALS | Molecular Weight (Mn, Mw), Dispersity (Đ) | Characterizing poly(disulfide)s synthesized using "this compound" as a monomer. | nih.govnih.gov |

| TGA | Thermal stability, decomposition temperature, residual mass | Evaluating the operational temperature range and degradation behavior of derived polymers. | researchgate.netresearchgate.net |

Elemental and Surface Characterization Techniques (e.g., X-ray Fluorescence (XRF), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX), X-ray Photoelectron Spectroscopy (XPS))

These techniques provide data on the elemental composition and chemical states of atoms at the surface of materials, which is crucial for confirming purity, stoichiometry, and surface chemistry.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used for elemental analysis. While not typically used for detailed structural elucidation of organic molecules, it is a powerful tool for quantifying the elemental composition of materials. It could be applied to materials synthesized from "this compound" to rapidly confirm the presence and relative amounts of key elements like sulfur and chlorine.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of a sample's surface topography, while the integrated EDX (also called EDS) detector allows for elemental analysis of microscopic areas. surfacesciencewestern.com When the high-energy electron beam of the SEM interacts with the sample, characteristic X-rays are emitted from the atoms present. measurlabs.com The energy of these X-rays is unique to each element, allowing for their identification. measurlabs.comrsc.org For materials derived from "this compound," SEM-EDX can be used to create elemental maps, visually showing the distribution of sulfur and chlorine across the sample surface, which is useful for confirming homogeneity or identifying phase separation in composite materials. jeolusa.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For sulfur-containing compounds, XPS is particularly insightful because the binding energy of the sulfur (S 2p) photoelectrons is highly sensitive to its oxidation state. thermofisher.com There would be a distinct difference in the S 2p binding energy for the sulfur atoms in the disulfide linkage (-S-S-) compared to the highly oxidized sulfur atoms in the sulfonyl chloride group (-SO₂Cl). For instance, a sulfur signal for a sulfonamide group (similar in oxidation state to a sulfonyl chloride) has been observed at a binding energy of approximately 168.8 eV. acs.org This allows XPS to not only confirm the presence of sulfur but also to distinguish between the different chemical environments of the sulfur atoms in the "this compound" molecule or its polymeric derivatives. researchgate.netresearchgate.net

| Technique | Element / Feature | Typical Information / Binding Energy | Reference |

|---|---|---|---|

| SEM-EDX | Sulfur (S), Chlorine (Cl) | Elemental mapping and quantitative analysis of surface composition. | jeolusa.comresearchgate.net |

| XPS | Sulfur (S 2p) in -SO₂- group | High binding energy (e.g., ~169 eV) | acs.org |

| Sulfur (S 2p) in -S-S- group | Lower binding energy (e.g., ~164 eV) | researchgate.net |

Theoretical and Computational Studies of Bis 4 Chlorosulfonylphenyl Disulfide and Its Analogues

Quantum Chemical Calculations on Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involving Bis(4-chlorosulfonylphenyl)disulfide and its analogues. These calculations provide detailed information about the energies and structures of reactants, transition states, and intermediates, which are often difficult to determine experimentally.

The reactivity of this compound is primarily governed by its two functional groups: the disulfide (-S-S-) linkage and the sulfonyl chloride (-SO₂Cl) group. Computational studies on analogous aromatic disulfides have shown that the strength of the S-S bond is significantly influenced by the nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the chlorosulfonyl group, can affect the S-S bond dissociation energy (BDE). DFT calculations on a range of disulfides have established that the electronic effect of substituents is a predominant factor in determining the S-S bond strength. researchgate.net For aromatic disulfides, these BDEs are generally lower than those of their aliphatic counterparts, making them more susceptible to cleavage. researchgate.net

The reaction mechanism of the sulfonyl chloride group has also been a subject of extensive computational investigation. Nucleophilic substitution at the tetracoordinate sulfur atom of arylsulfonyl chlorides has been shown to proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have revealed that the reaction typically follows an Sₙ2 mechanism, proceeding through a single transition state. nih.gov The calculated activation parameters from these studies are often in good agreement with experimental kinetic data. nih.gov

For the hydrolysis of aromatic sulfonyl chlorides, computational models suggest that the reaction can proceed through different pathways, including an Sₙ2-type mechanism or a mechanism involving an addition-elimination step. researchgate.net The specific pathway and the structure of the transition state can be influenced by solvent effects and the electronic properties of the substituents on the aromatic ring. The presence of a strong electron-withdrawing group like the -SO₂Cl itself on the other phenyl ring of the disulfide can modulate the reactivity of the second sulfonyl chloride group.

Intermediates in reactions such as sulfonamide synthesis from sulfonyl chlorides have also been modeled. nih.gov These calculations help in understanding the step-by-step formation of products and in identifying potential side reactions. For instance, in the reaction with amines, the formation of a trigonal-bipyramidal intermediate or transition state at the sulfur center is a key feature that can be characterized computationally. scispace.com

Table 1: Calculated Bond Dissociation Energies (BDEs) for Representative Disulfide Bonds

| Compound | Substituent (X) | Calculated S-S BDE (kcal/mol) | Reference |

|---|---|---|---|

| Diphenyl disulfide | -H | 54.5 | researchgate.net |

| Bis(4-methoxyphenyl)disulfide | -OCH₃ | 49.0 | researchgate.net |

| Diethyl disulfide | -CH₂CH₃ | 59.46 | researchgate.net |

This table presents representative DFT-calculated S-S bond dissociation energies for various disulfides to illustrate the effect of substituents. The values for this compound are expected to be influenced by the strong electron-withdrawing nature of the -SO₂Cl group.

Modeling of Catalytic Performance and Active Site Interactions

Computational modeling is an indispensable tool for predicting and understanding the catalytic performance of molecules like this compound and its analogues. These compounds can potentially act as catalysts or be part of a catalytic system, for instance, in reactions involving disulfide exchange or in processes where the sulfonyl group participates in catalysis.

The catalytic cycle of disulfide-catalyzed reactions, such as certain photoreactions, can be effectively modeled. beilstein-journals.org Under irradiation, disulfides can cleave into thiyl radicals, which are key catalytic species. beilstein-journals.org Quantum chemical calculations can model the energetics of this homolytic cleavage and the subsequent reactions of the thiyl radicals with substrates. These models can predict the efficiency of the catalyst and the potential for side reactions. The reversible addition of thiyl radicals to unsaturated bonds is a common feature in these catalytic cycles. beilstein-journals.org

Furthermore, the sulfonyl group can play a crucial role in the interaction of a molecule with the active site of an enzyme or a synthetic receptor, making it a relevant target for computational modeling in drug design and catalyst development. nih.gov Molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of sulfonyl-containing inhibitors to their biological targets. nih.govacs.org These studies have shown that the sulfonamide group, which can be formed from the sulfonyl chloride, is capable of forming key hydrogen bond interactions within active sites. acs.org

For example, in the context of enzyme inhibition, modeling studies of sulfonyl-containing compounds have helped to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory potency. nih.gov The geometry and electronic properties of the sulfonyl group, as determined by quantum chemical calculations, are critical inputs for these simulations.

The design of new catalysts based on the structure of this compound would rely on understanding how modifications to the molecule affect its catalytic activity. For instance, changing the substituents on the phenyl rings could alter the redox potential of the disulfide bond or the Lewis acidity of the sulfur atom in the sulfonyl chloride group. Computational screening of a library of analogous compounds can help identify candidates with improved catalytic properties before they are synthesized, saving time and resources.

Table 2: Calculated Activation Energies for Nucleophilic Substitution on Arenesulfonyl Chlorides

| Arenesulfonyl Chloride | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Cl⁻ | Acetonitrile | 18.2 | nih.gov |

| 4-Methylbenzenesulfonyl chloride | Cl⁻ | Acetonitrile | 19.1 | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | Cl⁻ | Acetonitrile | 16.5 | nih.gov |

This table provides examples of DFT-calculated activation energies for the Sₙ2 chloride exchange reaction of various substituted arenesulfonyl chlorides. These values illustrate the influence of electronic effects on the reactivity of the sulfonyl chloride group.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is crucial for the widespread application of Bis(4-chlorosulfonylphenyl)disulfide. Current research is focused on overcoming the limitations of traditional synthetic methods, which often involve harsh conditions, toxic reagents, and low yields.

A promising area of investigation is the development of novel methods for the synthesis of the closely related compound, bis(4-sulfophenyl) disulfide, which could potentially be adapted for this compound. For instance, a recently developed method avoids the use of highly toxic thiophenol as a starting material. beilstein-journals.org This novel route utilizes a multi-step process that begins with a different starting material and employs cheaper, more readily available reagents like potassium ethyl xanthate as a thiol source. beilstein-journals.org The key advantages of this approach are its operational safety, lower cost, and higher yields, making it more amenable to industrial-scale production. beilstein-journals.org The process involves a one-pot reaction to generate a key intermediate with high yield, followed by an oxidation step to produce the final disulfide product. beilstein-journals.org The reaction conditions are mild, which is beneficial for industrial applications. beilstein-journals.org

Another avenue of research focuses on the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides. A novel and highly efficient method utilizes hydrogen peroxide in the presence of zirconium tetrachloride. nih.gov This method is characterized by its excellent yields, extremely short reaction times (often within a minute), and mild reaction conditions, avoiding the use of harsh and toxic reagents. nih.gov Mechanistic studies suggest that the reaction proceeds through disulfide intermediates which are then oxidized and chlorinated. nih.gov The primary byproduct of this environmentally friendly approach is water. nih.gov

Furthermore, the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates is being explored through different catalytic systems to achieve high selectivity. rsc.org For example, palladium(II) acetate (B1210297) catalysis can predominantly yield diaryl sulfides, while a reductive system like Fe/HCl can exclusively produce diaryl disulfides. rsc.org A recently reported method for disulfide synthesis employs sodium sulfinates catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which circumvents the need for odorous thiols and external redox reagents. beilstein-journals.org This method has demonstrated good yields for a variety of disulfides and the reaction mechanism is believed to involve thiosulfonate intermediates. beilstein-journals.org

Interactive Data Table: Synthetic Route Comparison

| Method | Starting Materials | Key Reagents | Advantages | Potential for this compound |

| Novel Disulfide Synthesis | Non-thiophenol based | Potassium ethyl xanthate | Safer, lower cost, high yield, mild conditions beilstein-journals.org | High, adaptable for sulfonyl chloride derivative |

| Oxidative Chlorination | Thiols or Disulfides | H₂O₂, ZrCl₄ | Fast, high yield, mild conditions, eco-friendly nih.gov | High, direct conversion of a precursor disulfide |

| From Sodium Arenesulfinates | Sodium Arenesulfinates | Pd(OAc)₂ or Fe/HCl | High selectivity for sulfide (B99878) or disulfide rsc.org | Moderate, requires optimization for the target compound |

| TBAI-Catalyzed Synthesis | Sodium Sulfinates | TBAI, H₂SO₄ | Avoids thiols and redox agents, good yields beilstein-journals.org | Moderate, needs investigation for the specific substrate |

Development of Advanced Functional Materials Utilizing Tailored Sulfonyl-Disulfide Architectures

The unique combination of a redox-active disulfide bond and reactive sulfonyl chloride groups in this compound makes it a highly promising building block for advanced functional materials. The disulfide linkage can impart stimuli-responsive properties, while the sulfonyl chloride groups can be used for polymerization or for grafting the molecule onto other structures.

The disulfide bond is a key feature in the design of redox-responsive polymers. nih.gov These materials can undergo cleavage of the S-S bond in the presence of reducing agents like glutathione (B108866), which is found in higher concentrations in cancer cells. This property is being exploited for the development of drug delivery systems where the polymer nanoparticle degrades and releases its payload specifically in the target environment. nih.gov The incorporation of disulfide bonds into polymer networks can be achieved in various ways, including as cross-linkers in the core or shell of nanoparticles, or as linkers for conjugating drugs to the polymer backbone.

Polymers containing disulfide bonds are also being investigated for applications in self-healing materials and vitrimers. google.com Vitrimers are a class of polymers that behave like thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bonds. google.com The disulfide exchange reaction allows for the rearrangement of the polymer network, enabling repair and recyclability. google.com For example, epoxy resins incorporating disulfide-containing molecules have demonstrated improved weldability and reprocessability. google.com The rigid aromatic backbone of a molecule like this compound could potentially enhance the thermo-mechanical properties of such materials. specificpolymers.com

Furthermore, the sulfonyl group can also contribute to the functionality of materials. For instance, polymers containing sulfone groups have been synthesized for various applications, including as polymer-antibody conjugates with enhanced thermal stability. rsc.org The combination of both sulfonyl and disulfide functionalities in a single monomer like this compound opens up possibilities for creating dual-responsive materials. For example, materials that are responsive to both redox conditions and pH changes are being developed for advanced drug delivery applications. nih.govnih.gov

Future work in this area will likely involve the synthesis and characterization of new polymers and composites derived from this compound. This includes the development of novel redox-responsive hydrogels, self-healing coatings, and recyclable thermosets with tailored mechanical and chemical properties.

Interactive Data Table: Potential Applications of Sulfonyl-Disulfide Architectures

| Material Type | Key Feature | Potential Application | Relevant Research |

| Redox-Responsive Nanoparticles | Disulfide bond cleavage | Targeted drug delivery | Development of glutathione-sensitive drug carriers nih.gov |

| Self-Healing Polymers | Disulfide exchange | Recyclable and repairable materials | Epoxy resins with dynamic disulfide cross-links google.com |

| Vitrimers | Dynamic covalent bonds | Reprocessable thermosets | Disulfide-containing epoxy building blocks google.comspecificpolymers.com |

| Dual-Responsive Systems | Sulfonyl and disulfide groups | Advanced drug delivery | Polymers responsive to both redox and pH nih.govnih.gov |

| Polymer-Biomolecule Conjugates | Sulfone group stability | Enhanced therapeutic stability | Trehalose polymers for antibody stabilization rsc.org |

Deepening Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and for designing new materials with predictable properties. The interplay between the disulfide bond and the electron-withdrawing chlorosulfonyl groups is a key area for investigation.

Experimental studies often employ techniques like radical trapping to elucidate reaction pathways. For example, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can indicate the presence of radical intermediates in a reaction. chemicalpapers.com The photocleavage of the S-S bond in disulfides to generate thiyl radicals is a well-known process that can be harnessed for various cross-coupling reactions. beilstein-journals.org The mechanism of disulfide exchange reactions, which are crucial for self-healing materials, is also an area of active research. These exchanges can be catalyzed and their rates can be influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net DFT calculations can be used to determine the energies of transition states and intermediates, providing insights into the most favorable reaction pathways. researchgate.net For instance, computational studies on the reaction of elemental sulfur and polysulfides with nucleophiles have provided a comprehensive picture of the underlying mechanisms. researchgate.net Similar computational approaches could be applied to study the reactivity of this compound, including the homolytic cleavage of the disulfide bond, nucleophilic attack at the sulfur atoms, and the reactions of the sulfonyl chloride groups.

The integration of experimental and computational methods offers a synergistic approach to understanding complex chemical systems. For example, computational docking studies can predict how a molecule might interact with a biological target, and these predictions can then be validated through in vitro and in vivo experiments. In the context of materials science, computational modeling can help to predict the bulk properties of polymers based on the structure and interactions of the monomer units.

Future research should focus on a combined experimental and computational approach to study the specific reactivity of this compound. This would involve detailed kinetic studies of its reactions, characterization of intermediates using spectroscopic techniques, and the development of accurate computational models to rationalize the experimental observations. Such studies will be invaluable for the rational design of new synthetic routes and functional materials based on this versatile compound.

Q & A

Q. How does this compound interact with biomolecules (e.g., proteins) in covalent inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。